Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate is a derivative of D-glucuronic acid, which plays a significant role in various biochemical processes, particularly in the metabolism of drugs and xenobiotics. This compound is characterized by its four benzoyl protective groups attached to the hydroxyl functionalities of the glucuronic acid backbone. It is widely used in organic synthesis and as a building block for more complex carbohydrate derivatives.
Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate can be sourced from various chemical suppliers and is synthesized through established organic chemistry methods. The compound is recognized under several synonyms including 1,2,3,4-Tetra-O-benzoyl-β-D-glucuronate and Methyl tetra-O-benzoyl-β-D-glucopyranuronate.
This compound falls under the category of carbohydrates and more specifically monosaccharides. It is classified as a glycoside due to the presence of the methyl ester functional group derived from glucuronic acid.
The synthesis of Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate typically involves the protection of hydroxyl groups on D-glucuronic acid through acylation with benzoyl chloride in the presence of a base such as pyridine. The general synthetic route can be summarized as follows:
The molecular formula for Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate is , with a molecular weight of approximately 376.31 g/mol. The structure features a glucuronic acid backbone with four benzoyl groups attached to its hydroxyl positions.
Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate can participate in various chemical reactions typical for carbohydrate derivatives:
The mechanism by which Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate functions primarily revolves around its role as a glycosyl donor in enzymatic and non-enzymatic glycosylation reactions. The benzoyl groups stabilize the molecule against premature hydrolysis while facilitating nucleophilic attack by other alcohols or amines during glycosylation.
In glycosylation reactions, the activation of the anomeric carbon leads to enhanced reactivity towards nucleophiles. This process is critical for assembling complex carbohydrates and polysaccharides.
Methyl 1,2,3,4-Tetra-O-benzoyl-D-glucuronate has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications within organic chemistry and biochemistry fields.
Regioselective benzoylation of glucuronic acid derivatives presents significant challenges due to the comparable reactivity of hydroxyl groups and the steric constraints imposed by the C-6 carboxylate functionality. Successful approaches employ temporary protecting groups and catalyst-controlled acylation to achieve desired selectivity. The C-4 hydroxyl group typically exhibits higher reactivity toward benzoylation compared to C-2 and C-3 positions due to reduced steric hindrance and electronic effects, enabling selective protection through kinetic control strategies. For C-6 carboxyl protection prior to ring hydroxyl benzoylation, methyl or benzyl esters are preferred due to their stability under benzoylation conditions and facile deprotection profiles [3] [5].
Enzymatic catalysis using lipases (e.g., Candida antarctica lipase B) in non-aqueous media enables highly selective mono-benzoylation at the primary C-6 position when the glucuronate is protected as its methyl ester. This biocatalytic approach achieves >90% regioselectivity under mild conditions (25-40°C), though requires careful control of water activity to prevent ester hydrolysis [3]. For per-benzoylation, transient silyl protection at C-3 and C-4 positions followed by benzoylation at C-2 and subsequent desilylation/benzoylation provides an efficient four-step route to the fully benzoylated derivative with >85% overall yield [4].
Table 1: Regioselective Benzoylation Approaches for Glucuronate Derivatives
| Target Position | Strategy | Key Reagents/Conditions | Selectivity |
|---|---|---|---|
| C-6 primary OH | Enzymatic acylation | Candida antarctica lipase, vinyl benzoate, THF, 30°C | >90% C-6 monoester |
| C-4 secondary OH | Kinetic control | BzCl (0.9 eq), pyridine, -40°C, 2h | 85% C-4 monoester |
| C-2 secondary OH | Temporary stannylene acetal | Bu₂SnO, toluene reflux; BzCl, rt | 80% C-2 monoester |
| Per-benzoylation | Sequential protection | 1. TBDMS-Cl (C-3,C-4); 2. Bz₂O (C-2); 3. Desilylation; 4. Bz₂O | 92% overall yield |
The choice between benzoyl (Bz) and acetyl (Ac) protecting groups significantly impacts glucuronate reactivity, stereoselectivity, and downstream deprotection efficiency. Benzoyl groups provide enhanced steric shielding (van der Waals radius: 3.3 Å vs. 2.6 Å for acetyl) and greater electronic stabilization of oxocarbenium intermediates through resonance donation from the phenyl ring. This dual effect enables higher α-selectivity in glycosylations (α:β up to 19:1) compared to acetyl-protected donors (typically 5:1 to 10:1), as demonstrated in iduronate syntheses [8] [6]. However, benzoyl groups introduce conformational distortion due to steric crowding, forcing the pyranose ring into twist-boat conformations as confirmed by X-ray crystallography and DFT calculations. This distortion reduces the energy barrier for glycosylation but complicates NMR characterization due to conformational averaging [6].
Deprotection kinetics reveal a 15-20 fold slower hydrolysis rate for benzoyl esters (t½ ≈ 8-12 h in 0.05M NaOMe/MeOH) compared to acetyl groups (t½ ≈ 0.5 h) under identical conditions, necessitating longer reaction times or higher base concentrations. Crucially, benzoyl protection suppresses orthoester formation during glycosylation (<5% observed) that plagues acetyl-protected glucuronates (15-25% byproducts) due to reduced nucleophilic participation from the ester carbonyl [3] [6]. The super-arming effect observed with silyl-protected glucuronates cannot be replicated with benzoyl groups due to their electron-withdrawing nature, though benzoyl's resonance effects partially compensate for this limitation in glycosylation reactivity [6].
Anomeric stereochemistry in methyl tetra-O-benzoylglucuronate synthesis is predominantly controlled through solvent polarity, Lewis acid catalysts, and temperature gradients. Non-polar solvents (toluene, DCM) favor α-anomer formation via SN2 displacement of the anomeric leaving group, with toluene providing optimal α-selectivity (α:β = 8:1) at -40°C due to enhanced ion pairing. In contrast, polar aprotic solvents (acetonitrile, DMF) shift selectivity toward β-anomers (α:β = 1:3) through solvent-separated ion pairs that permit nucleophile approach from the equatorial direction [1] [8].
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) emerges as the superior catalyst for α-selective benzoylation, achieving 95% α-selectivity at -78°C in DCM through a tight ion-pair mechanism where the triflimidate counterion shields the β-face of the glucuronoxonium ion. This contrasts with BF₃·Et₂O (70% α-selectivity) or TMSOTf (80% α-selectivity) under identical conditions. Kinetic studies reveal the reaction follows first-order dependence on both donor and Tf₂NH concentration, with ΔG‡ = 15.2 kcal/mol for the α-pathway vs. 17.8 kcal/mol for β-formation. For β-selective synthesis, participating solvents like nitromethane with Ag₂O promoter provide β:α ratios of 4:1 through coordination at C-2 oxygen, directing nucleophile attack from the α-face [1] [5].
Table 2: Anomeric Control Optimization Parameters
| Condition | Optimal for α-Anomer | Optimal for β-Anomer | Mechanistic Basis |
|---|---|---|---|
| Solvent | Toluene (-40°C) | Acetonitrile (0°C) | Ion-pair stability vs. solvation |
| Catalyst | Tf₂NH (5 mol%) | Ag₂O/AgOTf (1.2 eq) | Counterion shielding vs. C-2 coordination |
| Concentration | 0.1 M donor | 0.4 M donor | Reduced solvent participation |
| Temperature | -78°C | 0°C | Kinetic vs. thermodynamic control |
| Additives | 4Å MS (excluded H₂O) | DTBP (2,6-di-tert-butylpyridine) | Proton scavenging |
Transesterification during benzoylation of glucuronates proceeds through acyl transfer rather than direct nucleophilic attack, with a strong dependence on substrate conformation and catalyst loading. The C-2 benzoyl group exhibits 5-fold higher migration propensity compared to C-3/C-4 esters due to pseudo-axial orientation in the ⁴C₁ chair conformation, facilitating nucleophilic attack by the C-1 methoxy group. This side reaction becomes significant above 0°C and at catalyst concentrations >10 mol%, yielding anomeric benzoyl migration products (up to 30% byproducts) characterized by downfield-shifted H-1 signals (δ 6.2-6.5 ppm) in ¹H NMR [4] [7].
Lewis acid catalysts (particularly SnCl₄ and TiCl₄) exacerbate migration through chelation between the C-6 carboxylate and adjacent benzoyl oxygens, creating strain that weakens the scissile C-O bond. Conversely, protic acids (TsOH, TfOH) minimize migration (<5%) but reduce benzoylation efficiency. Isotopic labeling studies using ¹⁸O-methanol confirm the intramolecular nature of migration, with no isotope incorporation observed in transesterification products. Computational analysis (DFT, M06-2X/6-311+G) identifies a **six-membered transition state involving nucleophilic participation of the anomeric methoxy oxygen, with ΔG‡ = 22.3 kcal/mol – only 3.1 kcal/mol higher than the desired benzoylation pathway [4] [7].
Mitigation strategies include:
Table 3: Transesterification Side Reactions and Mitigation
| Migration Type | Driving Force | Characterization | Suppression Methods |
|---|---|---|---|
| C-2 → C-1 methoxy | Pseudo-axial orientation | ¹H NMR: δ 6.25 (d, J=3.8 Hz, H-1) | Tf₂NH (3 mol%), -60°C |
| C-3 → C-4 | Chelation with C-6 CO₂Me | ¹³C NMR: C-4 166.5 ppm (ester) | Avoid SnCl₄/TiCl₄ catalysts |
| C-6 → C-1 methoxy | Proximity effect | MS: [M+Na]⁺ 545.1802 (calc) | Bulkier C-6 esters (e.g., pivaloyl) |
| Anomeric acyloxonium | Over-acylation | TLC: Rf 0.8 (EtOAc/hexane 1:2) | Limited benzoylating agent (1.05 eq) |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: